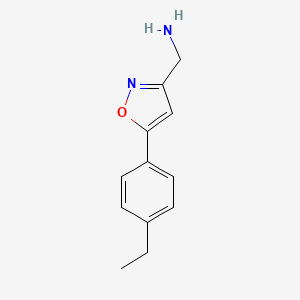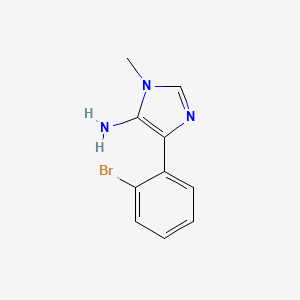
1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)ethanone is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at the 4th position and two methyl groups at the 1st and 3rd positions of the pyrazole ring, with an ethanone group attached at the 5th position. The molecular formula of this compound is C7H9BrN2O.
Métodos De Preparación
The synthesis of 1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a typical synthetic route may involve the reaction of 4-bromo-3,5-dimethylpyrazole with an acetylating agent such as acetyl chloride in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic systems.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in medicinal chemistry and materials science.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and the ethanone group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)ethanone can be compared with other pyrazole derivatives such as:
4-Bromo-1,3-dimethyl-1H-pyrazole: Lacks the ethanone group, which affects its reactivity and applications.
1-(4-Chloro-1,3-dimethyl-1H-pyrazol-5-YL)ethanone: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
1-(4-Bromo-1,3,5-trimethyl-1H-pyrazol-4-YL)ethanone: Contains an additional methyl group, which can influence its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C7H9BrN2O |
|---|---|
Peso molecular |
217.06 g/mol |
Nombre IUPAC |
1-(4-bromo-2,5-dimethylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C7H9BrN2O/c1-4-6(8)7(5(2)11)10(3)9-4/h1-3H3 |
Clave InChI |
LKURTJRLZDIJOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1Br)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



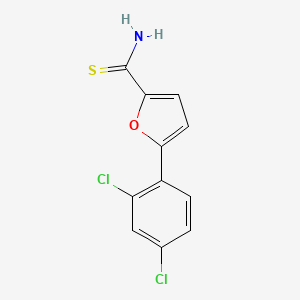
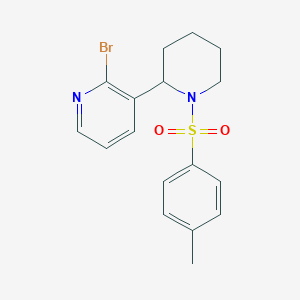

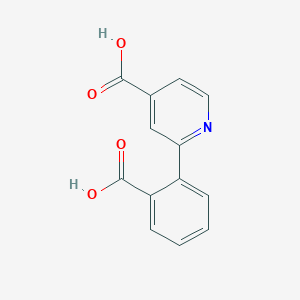
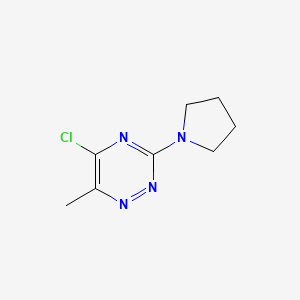
![N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine](/img/structure/B11813786.png)

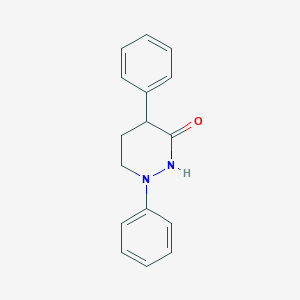
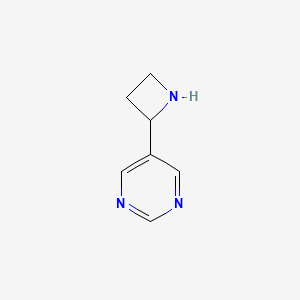
![5-(Benzo[d][1,3]dioxol-5-yloxy)furan-2-carboxylic acid](/img/structure/B11813797.png)
